(2E,13Z)-Octadecadienyl acetate

Sesiidae Field trapping Behavioral antagonism

Insect pheromone research demands exact stereochemistry. Impure isomers of (2E,13Z)-Octadecadienyl acetate act as behavioral antagonists, ruining field assays and wasting grant budgets. - For S. scoliaeformis monitoring, single-component lures at 1 mg loading are sufficient; E3,Z13-18:OAc contamination suppresses catch. - For S. tipuliformis, a 97:3 binary blend with E3,Z13-18:OAc boosts trap catch >7-fold vs. single-component lures. - For S. haitangvora, a 1:1 blend with Z3,Z13-18:OAc at 1.0-2.0 mg per septum is optimal. Every batch is verified by GC-MS for ≥98% isomeric purity (2E,13Z). Standardized packaging ensures stability during global ambient shipment.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 86252-74-6
Cat. No. B110274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,13Z)-Octadecadienyl acetate
CAS86252-74-6
Synonyms(2E,13Z)-2,13-Octadecadien-1-ol Acetate;  (2E,13Z)-Octadecadien-1-yl Acetate;  (E,Z)-2,13-Octadecadien-1-ol Acetate;  E,Z-2,13-Octadecadienyl Acetate; 
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCC=CCOC(=O)C
InChIInChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6-,18-17+
InChIKeyNWRSOYAGXTXEMK-NHRIVICHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,13Z)-Octadecadienyl Acetate Procurement Specification


(2E,13Z)-Octadecadienyl acetate, designated E2,Z13-18:OAc, is a carboxylic ester pheromone component within the Sesiidae (clearwing moth) family [1]. It is a primary or essential sex attractant for multiple agronomically significant species, including Synanthedon tipuliformis (currant borer), S. scoliaeformis, and functions as a synergistic co-component for S. haitangvora and others [2]. Its biological activity is strictly dependent on precise stereochemical (2E,13Z) geometry and species-specific blend ratios, governing both intra- and interspecific communication [3].

Stereochemical specification: Requires precisely controlled (2E,13Z) geometry to ensure olfactory receptor binding and avoid behavioral antagonism.
Species-specific utility: Acts as a primary or synergistic co-component for specific Sesiidae pests; not a universal attractant across all clearwing moths.
Blend-ratio dependency: Optimal field performance requires precise, species-dependent binary blend ratios (e.g., 97:3 or 1:1) with co-occurring isomers.

Why Simple Isomer Substitution Fails


In-class substitution with isomeric analogs (e.g., E3,Z13-18:OAc or Z3,Z13-18:OAc) is not functionally equivalent due to stereospecific olfactory receptor binding and species-dependent behavioral antagonism [1]. For example, E2,Z13-18:OAc is the essential attractant for S. scoliaeformis, and the addition of the close analog E3,Z13-18:OAc acts as a strong behavioral antagonist against this species [2]. Conversely, for S. tipuliformis, E2,Z13-18:OAc alone may be attractive, but its optimal blend with E3,Z13-18:OAc (97:3) enhances catch up to 7-fold, demonstrating that incorrect ratios or substitutions drastically alter trapping efficacy [3]. Furthermore, in S. myopaeformis, E2,Z13-18:OAc is behaviorally inactive, underscoring that its utility is not universal across Sesiidae [4].

Target Product
(2E,13Z)-18:OAc
Functional for target species in precise stereochemical and blend contexts.
Class Analog
E3,Z13-18:OAc / Z3,Z13-18:OAc
Likely functionally non-equivalent. May act as a strong behavioral antagonist or require a different blend, undermining trap efficacy.
Generic Mix
Isomeric Mixture
Field performance may not transfer. Incorrect ratios or contaminating isomers can drastically alter species-specific behavioral response.

Comparative Performance Data vs. Analogs


Essential Attractant for S. scoliaeformis

In field trapping assays for S. scoliaeformis, E2,Z13-18:OAc alone is essential for male attraction. The addition of other co-occurring compounds, including the structurally similar analog E3,Z13-18:OAc, did not enhance catch and instead acts as an interspecific antagonist [1].

S. scoliaeformis Attraction
Head-to-head
Essential attractant; E3,Z13-18:OAc is a known antagonist
Single component required; analog presence reduces trap catch.
Field trapping, Lithuania. Sticky traps with synthetic lures.
Sesiidae Field trapping Behavioral antagonism

Synergistic Blend for S. tipuliformis

While E2,Z13-18:OAc alone is attractive to S. tipuliformis, the addition of the minor component E3,Z13-18:OAc in a 100:0.7 ratio increases trap catch over seven-fold compared to E2,Z13-18:OAc alone [1]. Field studies in Poland confirmed that a 97:3 blend of E2,Z13-18:Ac:E3,Z13-18:Ac at a 1000 µg dose achieved the highest male attraction, matching commercial standard lures [2].

S. tipuliformis Synergy
Head-to-head
>7-fold increase
Binary blend (97:3 ratio) dramatically outperforms single-component lures.
Field test, black currant. 1000 µg dose on rubber septa.
Currant borer Pheromone blend Mating disruption

Binary Blend Synergy in S. haitangvora

In S. haitangvora, Z3,Z13-18:OAc alone attracted males, but the binary blend of Z3,Z13-18:OAc and E2,Z13-18:OAc (1:1 ratio) captured the maximum number of males in field tests, mimicking the female-produced blend [1]. A patent specifies the use of Z3,Z13-18:OAc and E2,Z13-18:OAc in a 1:1 ratio as an effective attractant composition for this species [2].

S. haitangvora Co-attraction
Head-to-head
Maximum catch with 1:1 binary blend
Required co-component; outperforms single-component lures.
Apple orchard. 0.1-2.0 mg loading per dispenser.
Synanthedon haitangvora Binary blend Apple pest

Behavioral Inactivity in S. myopaeformis

In S. myopaeformis, GC-EAD analyses detected E2,Z13-18:OAc in gland extracts, and it elicited strong antennal responses. However, in field trapping tests, E2,Z13-18:OAc was behaviorally inactive, both alone and in combination with the major component (3Z,13Z)-18:OAc [1].

S. myopaeformis Inactivity
Cross-study
Behaviorally inactive
Species-specificity review required; not a universal Sesiidae attractant.
Field test, BC, Canada. Apple orchards.
Apple clearwing moth Behavioral inactivity Cross-study comparable

Stereospecific Synthesis and Isomer Purity

The biological activity of E2,Z13-18:OAc is contingent upon precise (2E,13Z) stereochemistry. Synthetic routes yielding mixtures of geometric isomers reduce field efficacy. A stereospecific synthesis from 12-(2-tetrahydropyranyloxy)-1-dodecyne produces the target isomer with high purity, ensuring reproducible field performance [1]. Additionally, NMR and GC-MS characterization confirm that 2,13-diene acetates exhibit distinct retention times, allowing analytical verification of isomer purity [2].

Isomer Purity Requirement
Class-level
>95% isomer purity (2E,13Z) by GC-MS
Stereospecific synthesis ensures correct geometry for receptor binding.
Batch-to-batch consistency critical to avoid antagonism.
Stereospecific synthesis Isomer purity Olfactory receptor

Field and Industrial Application Protocols


S. scoliaeformis Monitoring

Use E2,Z13-18:OAc as a single-component lure at 1 mg loading in sticky traps. The compound alone is essential and sufficient for attracting males, while the addition of E3,Z13-18:OAc reduces catch due to interspecific antagonism [1]. Lures should be deployed during the species' diurnal flight period to avoid overlap with S. tipuliformis.

Currant Borer Monitoring & Mating Disruption

Deploy binary blend lures containing E2,Z13-18:OAc and E3,Z13-18:OAc at a 97:3 to 100:0.7 ratio, with a total dose of 1000 µg per dispenser. This blend achieves >7-fold higher trap catch than single-component lures and matches commercial standard efficacy [2][3]. For mating disruption, high-load dispensers releasing this binary blend ensure species-specific communication interference.

S. haitangvora Monitoring in Apple Orchards

Use a 1:1 binary blend of Z3,Z13-18:OAc and E2,Z13-18:OAc loaded at 1.0-2.0 mg per rubber septum dispenser. This ratio maximizes male trap catch, outperforming single-component lures [4]. The addition of minor components does not enhance attraction, so the binary blend is cost-effective for large-scale monitoring programs.

Lure Design and Quality Control

Given the strict stereochemical requirements, procure E2,Z13-18:OAc from suppliers providing certificates of analysis with >95% isomeric purity (2E,13Z) as verified by GC-MS. Isomeric impurities, particularly E3,Z13-18:OAc, act as behavioral antagonists in multiple Sesiidae systems [1][2]. Routine analytical verification of pheromone lures is recommended to ensure batch consistency.

Application
Selection Property
Validation Focus
S. scoliaeformis Monitoring
Single-component attractant fit
Isomer purity and absence of E3,Z13-18:OAc antagonist
Currant Borer Mating Disruption
Species-specific binary blend ratio
Synergy validation with E3,Z13-18:OAc (approx. 97:3 context)
Apple Pest Monitoring
Co-component mixture fit
Field-trap catch maximization with Z3,Z13-18:OAc
Lure Quality Control
Stereochemical purity (>95%)
GC-MS batch consistency for field reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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